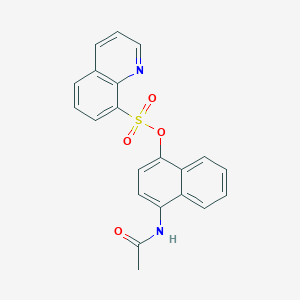
2-Naphthyl 8-quinolinesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthyl 8-quinolinesulfonate, also known as NQS, is a fluorescent dye that is widely used in scientific research. It is a water-soluble compound that emits green fluorescence when excited by blue light. NQS has been used in various applications, including protein labeling, enzyme assays, and cell imaging.
Mecanismo De Acción
The mechanism of action of 2-Naphthyl 8-quinolinesulfonate is based on its fluorescent properties. When excited by blue light, 2-Naphthyl 8-quinolinesulfonate emits green fluorescence. This fluorescence can be used to detect the presence of 2-Naphthyl 8-quinolinesulfonate-labeled proteins or peptides in a sample. The intensity of the fluorescence is proportional to the amount of 2-Naphthyl 8-quinolinesulfonate-labeled protein or peptide in the sample.
Biochemical and Physiological Effects:
2-Naphthyl 8-quinolinesulfonate is a relatively safe compound that does not have any known toxic effects on cells or tissues. It is water-soluble and can be easily removed from the sample by washing. 2-Naphthyl 8-quinolinesulfonate has been used in various cell imaging studies without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Naphthyl 8-quinolinesulfonate is its high sensitivity and specificity. 2-Naphthyl 8-quinolinesulfonate-labeled proteins or peptides can be detected with high accuracy and precision. Another advantage of 2-Naphthyl 8-quinolinesulfonate is its water solubility, which makes it easy to use in aqueous solutions. However, one of the limitations of 2-Naphthyl 8-quinolinesulfonate is its low photostability, which can result in the loss of fluorescence over time.
Direcciones Futuras
For the use of 2-Naphthyl 8-quinolinesulfonate include the development of new methods for protein labeling, live cell imaging studies, and the development of new fluorescent dyes based on the structure of 2-Naphthyl 8-quinolinesulfonate.
Métodos De Síntesis
2-Naphthyl 8-quinolinesulfonate can be synthesized by reacting 2-naphthol with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 2-Naphthyl 8-quinolinesulfonate as a yellow powder. The purity of the product can be improved by recrystallization from water.
Aplicaciones Científicas De Investigación
2-Naphthyl 8-quinolinesulfonate has been widely used in scientific research as a fluorescent probe. It has been used to label proteins and peptides for fluorescence-based assays and imaging. 2-Naphthyl 8-quinolinesulfonate has also been used in enzyme assays to monitor enzyme activity. In addition, 2-Naphthyl 8-quinolinesulfonate has been used to study the interaction between proteins and small molecules.
Propiedades
Nombre del producto |
2-Naphthyl 8-quinolinesulfonate |
|---|---|
Fórmula molecular |
C19H13NO3S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
naphthalen-2-yl quinoline-8-sulfonate |
InChI |
InChI=1S/C19H13NO3S/c21-24(22,18-9-3-7-15-8-4-12-20-19(15)18)23-17-11-10-14-5-1-2-6-16(14)13-17/h1-13H |
Clave InChI |
AREWGAKAGQCGJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276970.png)

![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)


![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)